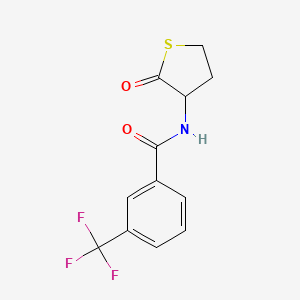

N-(2-oxotetrahydro-3-thiophenyl)-3-(trifluoromethyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxotetrahydro-3-thiophenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as OTB-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Heterogeneous Catalysis

Benzene-1,3,5-tricarboxamides (BTAs) are identified as versatile building blocks for supramolecular assembly due to their strong intermolecular hydrogen bonding capabilities. A study demonstrated the use of a BTA-based amine in constructing amide-functionalized covalent organic frameworks (COFs) that exhibited efficient catalytic activity for Knoevenagel condensation, showcasing the potential of such compounds in heterogeneous catalysis (Yang Li et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, the structural arrangement of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs suggesting new modes of organization potentially applicable in the development of columnar liquid crystals (M. Lightfoot et al., 1999).

Fluorescent Materials

A study on the dehydrogenative annulation of thiophen-2-carboxamides with alkynes in the presence of rhodium catalysts produced benzo[c]thiophenes with strong solid-state fluorescence, highlighting their potential in creating advanced fluorescent materials (Keita Fukuzumi et al., 2016).

Organic Synthesis

The synthesis of thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showcased the compound's versatility in generating various organic molecules, indicating its significance in organic synthesis and potential pharmaceutical applications (A. Amr et al., 2010).

Nanotechnology

Research involving the precursor formamide for nanowire bridges in microtrenches underlines the adaptability of such compounds in the integration of growth into device fabrication, signifying their importance in the field of nanotechnology (R. He et al., 2005).

Antimicrobial Agents

A study on the synthesis and antipathogenic activity of new thiourea derivatives, which include structural motifs related to the chemical compound of interest, demonstrates their potential as novel antimicrobial agents with significant effects on bacterial strains capable of forming biofilms (Carmen Limban et al., 2011).

Propriétés

IUPAC Name |

N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2S/c13-12(14,15)8-3-1-2-7(6-8)10(17)16-9-4-5-19-11(9)18/h1-3,6,9H,4-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBILRMHQAOVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxothiolan-3-yl)-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2878014.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)

![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)